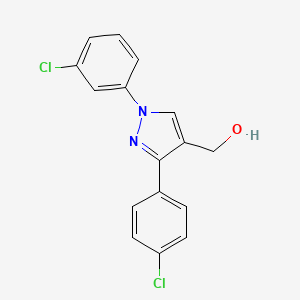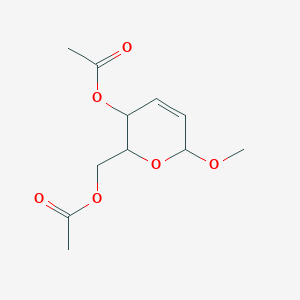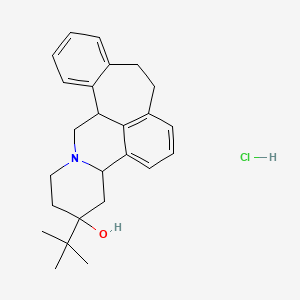![molecular formula C37H52O11Si B12320159 (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-O-(Triethylsilyl) Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid found in the needles of the yew tree (Taxus species). This compound is a crucial intermediate in the semi-synthesis of paclitaxel, a widely used anticancer drug. The addition of the triethylsilyl group at the 13th position enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves the protection of the hydroxyl group at the 13th position of Baccatin III with a triethylsilyl group. This is achieved through a silylation reaction using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 13-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from the needles of Taxus species, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of the triethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various derivatives of Baccatin III, which can be further utilized in the synthesis of paclitaxel and other taxane-based compounds .
科学的研究の応用
13-O-(Triethylsilyl) Baccatin III has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxane diterpenoids.
Medicine: Crucial in the semi-synthesis of paclitaxel, an important anticancer drug.
Industry: Employed in the large-scale production of paclitaxel and its analogs
作用機序
The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The triethylsilyl group enhances the stability and reactivity of Baccatin III, facilitating its conversion to paclitaxel .
類似化合物との比較
Baccatin III: The parent compound, used as a starting material for the synthesis of 13-O-(Triethylsilyl) Baccatin III.
10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel, lacking the acetyl group at the 10th position.
Paclitaxel: The final product of the semi-synthesis, widely used as an anticancer drug.
Uniqueness: 13-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group, which enhances its stability and reactivity compared to other derivatives. This makes it a valuable intermediate in the synthesis of paclitaxel and other taxane-based compounds .
特性
分子式 |
C37H52O11Si |
|---|---|
分子量 |
700.9 g/mol |
IUPAC名 |
(4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3 |
InChIキー |
NKNHZPLYHAABLP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)

![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)
![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)
![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)

![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)

